![molecular formula C16H18N4O B2965939 N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide CAS No. 2411308-99-9](/img/structure/B2965939.png)
N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzimidazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide is not fully understood. However, it has been proposed that this compound may exert its biological activities by interacting with various cellular targets such as enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and carbonic anhydrase, which are involved in the regulation of DNA replication and cellular metabolism, respectively. It has also been reported to modulate the activity of certain receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It has also been shown to inhibit the replication of certain viruses such as HIV and HCV by targeting viral enzymes such as reverse transcriptase and protease. In addition, it has been reported to exhibit antibacterial activity against certain pathogens such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide in lab experiments include its diverse biological activities, its relatively simple synthesis method, and its potential as a therapeutic agent for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its relatively high cost.
Direcciones Futuras
There are several future directions for the research on N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and neurological disorders. Another direction is to explore its mechanism of action and identify its cellular targets. Furthermore, the development of new synthetic methods for the preparation of this compound and its analogs may lead to the discovery of new biological activities and potential therapeutic agents.
Métodos De Síntesis
The synthesis of N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide involves the reaction of 1-(1H-benzimidazol-2-yl)piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reactants.
Aplicaciones Científicas De Investigación
N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and neurological disorders.
Propiedades
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-5-15(21)17-12-8-10-20(11-9-12)16-18-13-6-3-4-7-14(13)19-16/h3-4,6-7,12H,8-11H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLYQUXJCZNECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

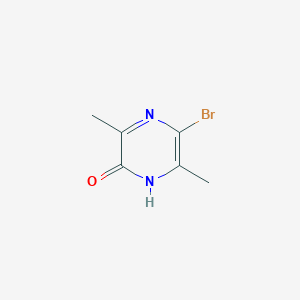
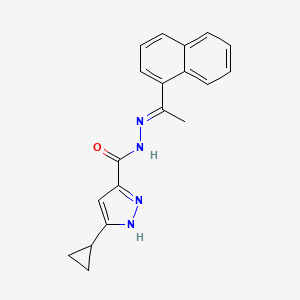
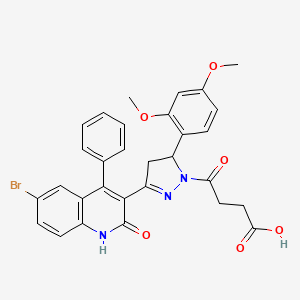
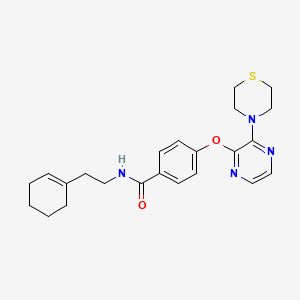
![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
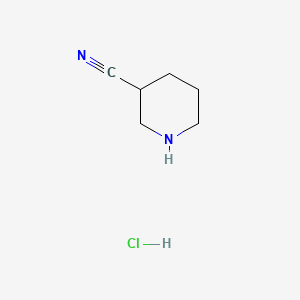
![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)
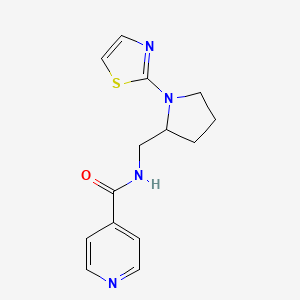

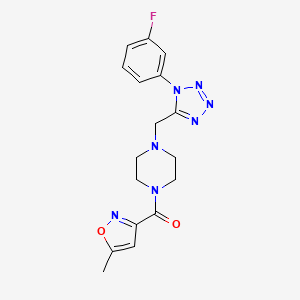
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

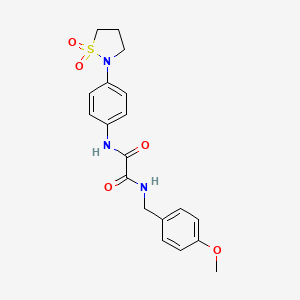
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)